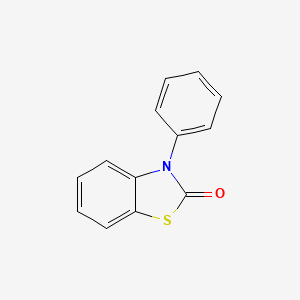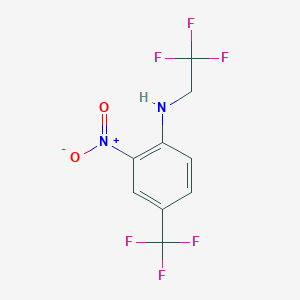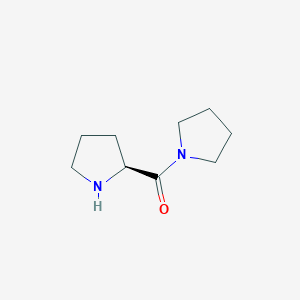
(S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone
Vue d'ensemble
Description
(S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone is a chiral compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone typically involves the reaction of pyrrolidine derivatives under specific conditions. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . Another approach involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via cascade reactions .
Industrial Production Methods
Industrial production methods for this compound often involve the use of readily available raw materials and scalable reaction conditions. For instance, the preparation of similar pyrrolidine derivatives can be achieved through the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen gas. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products
Major products formed from these reactions include pyrrolidine-2-ones, 3-iodopyrroles, and other substituted pyrrolidine derivatives .
Applications De Recherche Scientifique
(S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets. For example, it can act as an organocatalyst in various chemical reactions, facilitating the formation of desired products through specific pathways . The compound’s effects are mediated by its ability to form stable intermediates and transition states during these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as:
- (S)-pyrrolidin-2-yl-1H-tetrazole
- N-propionylated (S)-2-(pyrrolidin-2-yl)propan-2-ol
- Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone
Uniqueness
(S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone is unique due to its specific chiral configuration and its ability to participate in a wide range of chemical reactions. Its versatility in synthetic applications and potential biological activities make it a valuable compound in both research and industrial settings.
Propriétés
IUPAC Name |
pyrrolidin-1-yl-[(2S)-pyrrolidin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h8,10H,1-7H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLWINONZUFKQV-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

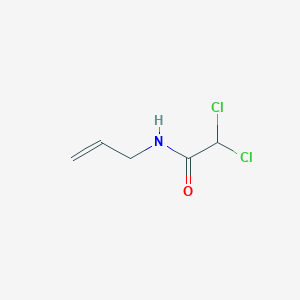
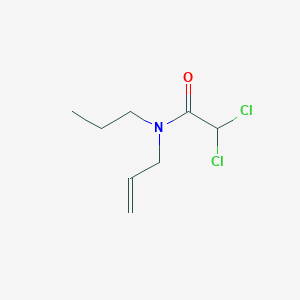
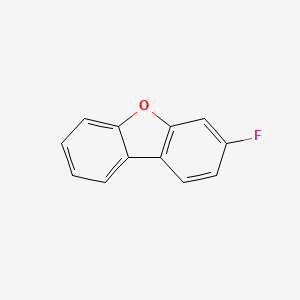


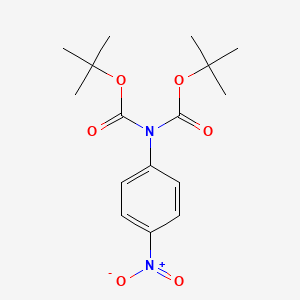
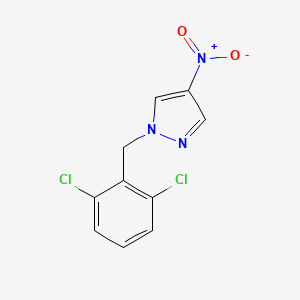
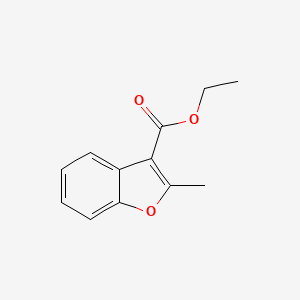
![Methyl 4-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B3336881.png)
![Methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate](/img/structure/B3336886.png)
![5-[(3,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3336892.png)
